molecular formula C9H11BrN2O B13928161 5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine

5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine

Cat. No.: B13928161
M. Wt: 243.10 g/mol
InChI Key: SRYAGCRUFISYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylcyclopropyl group attached to a pyrimidine ring. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles in solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidines with different functional groups.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of dihydropyrimidines.

Scientific Research Applications

5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine is unique due to the presence of both the bromine atom and the methylcyclopropyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine

InChI

InChI=1S/C9H11BrN2O/c1-9(3-4-9)7-6(10)8(13-2)12-5-11-7/h5H,3-4H2,1-2H3

InChI Key

SRYAGCRUFISYIS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=C(C(=NC=N2)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.